3-(4-methylphenyl)thiophene-2-carboxylic Acid
Overview
Description
3-(4-methylphenyl)thiophene-2-carboxylic Acid, also known as MPTCA, is an organic compound that belongs to the class of thiophene-2-carboxylic acids. It is a compound with the formula C12H10O2S .
Synthesis Analysis
A new synthesis method has been worked out for thieno [3,4-b]thiophene-2-carboxylic acid . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of this compound is 218.28 . The IUPAC name is 3-(4-methylphenyl)-2-thiophenecarboxylic acid .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 118-119 .Scientific Research Applications
Palladium-Catalyzed Arylation
3-thiophene- and 3-furancarboxylic acids can undergo palladium-catalyzed perarylation, involving cleavage of the three C-H bonds and decarboxylation to produce tetraarylated products. This process highlights the potential of thiophene derivatives in complex organic synthesis and materials chemistry (Nakano et al., 2008).
Water-Soluble Polythiophene Carboxylic Acids
Water-soluble poly(3-thiophene acetic acid) and its copolymers exhibit unique solution properties and pH-induced conformational changes, different from common polyelectrolytes. This suggests applications in biotechnology and materials science, where pH-responsive materials are desired (Kim et al., 1999).
Photochemical Degradation of Crude Oil Components
The photochemical degradation of benzothiophene derivatives in aqueous solutions provides insights into the fate of crude oil components following an oil spill. This research can inform environmental remediation strategies (Andersson & Bobinger, 1996).
Synthesis and Application in Organic Solar Cells
Thiophene derivatives are instrumental in the synthesis of materials for organic solar cells. For example, the study of thin poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films underscores their importance in enhancing the efficiency of plastic solar cells (Erb et al., 2005).
Electrochemical Detection of Copper Ions
A modified conducting copolymer electrode incorporating thiophene derivatives demonstrates selective sensitivity to Cu2+ ions, suggesting applications in electrochemical sensing and environmental monitoring (Lin et al., 2009).
Mechanism of Action
Safety and Hazards
The safety information for 3-(4-methylphenyl)thiophene-2-carboxylic Acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Properties
IUPAC Name |
3-(4-methylphenyl)thiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-2-4-9(5-3-8)10-6-7-15-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEHBBDKPSCJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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